molecular formula C11H13F3N2 B2963318 N-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine CAS No. 886506-75-8

N-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine

Cat. No.: B2963318
CAS No.: 886506-75-8
M. Wt: 230.234
InChI Key: DMVUUNJOQCZRGM-UHFFFAOYSA-N
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Description

N-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrolidine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine is unique due to the combination of the pyrrolidine ring and the trifluoromethyl group. This combination imparts specific chemical and biological properties, such as increased stability and enhanced interaction with biological targets .

Biological Activity

N-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

The compound features a pyrrolidine ring substituted with a trifluoromethyl group on the phenyl moiety, enhancing its lipophilicity and metabolic stability. This structural configuration is critical for its interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Antidepressant Properties : Similar compounds have shown efficacy in modulating neurotransmitter systems.
  • Anticonvulsant Activity : Analogous structures have been investigated for their potential to protect against seizures in animal models.
  • Antibacterial Activity : Compounds with similar frameworks have demonstrated effectiveness against Gram-positive bacteria.

1. Antidepressant Activity

Research has indicated that the incorporation of trifluoromethyl groups into phenyl rings can significantly enhance the potency of compounds targeting serotonin reuptake. For instance, studies have shown that such modifications can increase the inhibition of 5-hydroxytryptamine (5-HT) uptake by up to six-fold compared to non-fluorinated analogs .

2. Anticonvulsant Properties

In vivo studies have assessed the anticonvulsant efficacy of related compounds using established seizure models. For example, certain derivatives provided up to 100% protection in the psychomotor 6 Hz test, indicating strong anticonvulsant properties . These findings suggest that this compound may also exhibit similar protective effects.

3. Antibacterial Activity

Compounds with a pyrrolidine structure have been evaluated for their antibacterial properties. In vitro studies revealed that certain derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, suggesting potent antibacterial activity . The structural modifications significantly influence their efficacy against various pathogens.

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundTrifluoromethyl group on phenyl ringAntidepressant activity, anticonvulsant properties
2-MethylpyrrolidineMethyl group on pyrrolidineNeurotransmitter modulation
1-(Trifluoromethyl)-4-piperidonePiperidine ring with trifluoromethylAntidepressant properties

Table 2: Antibacterial Activity Data

Compound NameMIC (μg/mL)Target Bacteria
This compoundTBDStaphylococcus aureus
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2Escherichia coli

Case Studies

  • Anticonvulsant Efficacy : A study on pyrrolidine derivatives demonstrated that certain analogs provided significant protection in seizure models, with some achieving over 75% protection at specific dosages . This highlights the potential of this compound in developing new anticonvulsants.
  • Antibacterial Screening : In vitro evaluations showed that related compounds exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial effects .

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)8-2-1-3-9(6-8)16-10-4-5-15-7-10/h1-3,6,10,15-16H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVUUNJOQCZRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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